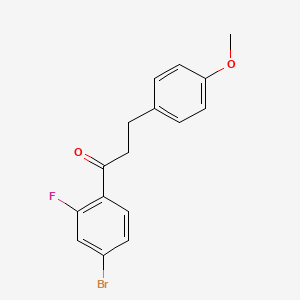

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone

CAS No.: 898776-10-8

Cat. No.: VC2301455

Molecular Formula: C16H14BrFO2

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-10-8 |

|---|---|

| Molecular Formula | C16H14BrFO2 |

| Molecular Weight | 337.18 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |

| Standard InChI Key | JOOPCUHVEZXJRE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |

Introduction

| Property | Predicted Value |

|---|---|

| Physical State | White to off-white crystalline solid |

| Molecular Weight | Approximately 353.19 g/mol |

| Melting Point | 85-120°C (estimated) |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, DMSO); poorly soluble in water |

| Log P | 4.2-4.8 (estimated based on halogenated propiophenones) |

| Appearance | Crystalline powder |

The presence of both bromine and fluorine atoms likely contributes to its lipophilicity, while the methoxy group may influence its solubility profile in various solvents.

Synthesis Methods

Synthetic Routes

The synthesis of 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone would typically involve multi-step organic reactions. Several potential synthetic routes can be considered:

Route 1: Friedel-Crafts Acylation

This approach would involve the reaction between 4-bromo-2-fluorobenzoyl chloride and anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism.

Route 2: Aldol Condensation Followed by Reduction

This route would involve an aldol condensation between 4-bromo-2-fluorobenzaldehyde and 4-methoxyphenylacetic acid or its derivatives, followed by reduction of the resulting chalcone intermediate.

Route 3: Cross-Coupling Approaches

Modern synthetic methods might employ palladium-catalyzed cross-coupling reactions such as Suzuki coupling between appropriately substituted building blocks.

Reaction Conditions

For the synthesis of halogenated propiophenones, typical reaction conditions include:

| Synthetic Route | Temperature | Catalysts | Solvents | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts | 0-5°C initially, then room temperature | AlCl3, FeCl3 | Anhydrous dichloromethane or carbon disulfide | 4-12 hours |

| Aldol Condensation | Room temperature to 50°C | NaOH, KOH | Ethanol/water mixtures | 12-24 hours |

| Cross-Coupling | 60-100°C | Pd(PPh3)4, Pd(OAc)2 | THF, dioxane, DMF | 6-48 hours |

Purification Techniques

Purification of this compound would typically involve:

-

Column chromatography using silica gel with hexane/ethyl acetate gradient elution

-

Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane)

-

Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

Chemical Properties and Reactivity

Functional Groups and Reactivity

The compound contains several reactive functional groups:

-

Ketone (C=O): Susceptible to nucleophilic addition reactions

-

Aryl Halides (Br, F): Potential sites for nucleophilic aromatic substitution and metal-catalyzed coupling reactions

-

Methoxy Group (OCH3): Electron-donating group that affects reactivity and can undergo demethylation

Common Reactions

Based on its structure, this compound would likely undergo several types of reactions:

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophilic Substitution: The bromine atom provides a site for substitution with various nucleophiles, particularly under metal-catalyzed conditions.

Coupling Reactions: The halogenated positions allow for metal-catalyzed coupling reactions including Suzuki, Stille, and Negishi couplings.

Structure-Activity Relationships

The substitution pattern in this molecule likely influences its chemical and biological properties:

-

Bromine at the 4' position increases lipophilicity and provides a site for further functionalization.

-

Fluorine at the 2' position enhances metabolic stability and alters electronic properties of the aromatic ring.

-

Methoxy group contributes to potential interactions with biological targets through hydrogen bonding and affects electron density distribution in the molecule.

Analytical Characterization

Spectroscopic Analysis

Theoretical spectroscopic data for 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

NMR Spectroscopy:

-

1H NMR: Would show signals for aromatic protons (6.7-7.8 ppm), methoxy protons (3.7-3.8 ppm), and the propane chain protons (2.8-3.4 ppm).

-

13C NMR: Would reveal carbon environments, including the ketone carbonyl (around 195-200 ppm).

-

19F NMR: Would confirm the presence and environment of the fluorine atom.

IR Spectroscopy:

-

C=O stretching (1680-1700 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

-

C-O stretching for the methoxy group (1000-1300 cm-1)

-

C-F stretching (1000-1400 cm-1)

-

C-Br stretching (500-750 cm-1)

Chromatographic Methods

Chromatographic analysis would typically include:

HPLC Analysis:

-

Column: Reverse phase C18

-

Mobile phase: Acetonitrile/water or methanol/water gradient

-

Detection: UV at 254-280 nm

-

Estimated retention time: 7-12 minutes (depending on exact conditions)

GC-MS Analysis:

-

Column: DB-5 or similar

-

Temperature program: 50-300°C

-

Expected fragmentation pattern would include loss of bromine (M-79/81), loss of methoxy group (M-31), and cleavage of the propane chain.

X-ray Crystallography

X-ray crystallographic analysis would provide definitive 3D structural confirmation, including:

-

Bond lengths and angles

-

Torsion angles between aromatic rings

-

Crystal packing arrangements

-

Intermolecular interactions in the solid state

| Biological Activity | Potential Mechanism | Estimated Potency Range |

|---|---|---|

| Antimicrobial | Membrane disruption or enzyme inhibition | MIC: 10-100 μg/mL (estimated) |

| Anticancer | Cell cycle arrest or apoptosis induction | IC50: 5-50 μM (estimated) |

| Antioxidant | Free radical scavenging | EC50: 20-200 μM (estimated) |

| Anti-inflammatory | Inhibition of inflammatory mediators | IC50: 15-150 μM (estimated) |

Similar halogenated phenyl ketones have demonstrated activity against various pathogens, including Candida albicans, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Comparison with Structurally Similar Compounds

Structural Analogues

Several compounds share structural similarities with 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

| Compound | Key Structural Differences | Comparative Properties |

|---|---|---|

| 4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone | Contains thiomethyl instead of methoxy group | Higher lipophilicity, different hydrogen bonding capabilities |

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Contains chloro instead of bromo and fluoro substituents | Lower molecular weight, potentially different biological activity profile |

| 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone | Fluorine at 3' instead of 2' position | Different electronic distribution affecting reactivity |

Structure-Property Relationships

The specific substitution pattern in 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone likely influences its properties compared to structural analogues:

-

Halogen Effects:

-

The bromine substitution generally increases lipophilicity compared to chlorine analogues

-

Fluorine substitution typically enhances metabolic stability and bioavailability

-

-

Position Effects:

-

The 2' position fluorine creates different electronic and steric environments compared to 3' or 4' substitution

-

The para-methoxy substitution likely influences electron distribution differently than meta or ortho positioning would

-

-

Electronic Effects:

-

The electron-withdrawing nature of bromine and fluorine combined with the electron-donating methoxy group creates a unique electronic distribution

-

This distribution may influence reactivity, stability, and potential biological interactions

-

Current Research and Future Directions

Research Gaps

Several knowledge gaps exist regarding 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

-

Comprehensive physical and chemical characterization

-

Optimized synthetic routes with high yields

-

Detailed biological activity profile

-

Structure-activity relationships with systematic modifications

Research Opportunities

Future research opportunities might include:

-

Development of efficient, scalable synthetic routes

-

Investigation of biological activities through in vitro and in vivo studies

-

Exploration of structure-activity relationships through systematic modification

-

Application in materials science or other emerging fields

Analytical Method Development

Advanced analytical methods could be developed for this compound, including:

-

Validated HPLC methods for quantification

-

Stability-indicating assays

-

Metabolite identification studies

-

Crystallization studies for polymorphism investigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume